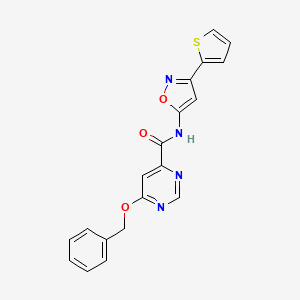

6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-phenylmethoxy-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-19(22-18-9-14(23-26-18)16-7-4-8-27-16)15-10-17(21-12-20-15)25-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWVGYFDBIFQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Approach

The 4-carboxamide pyrimidine core derives from 6-hydroxy-pyrimidine-4-carboxylic acid ethyl ester, synthesized via Gewald cyclization (Scheme 1):

- Cycloketone condensation : Cycloheptanone reacts with ethyl cyanoacetate and sulfur under morpholine catalysis (78% yield)

- Formamide cyclization : Heating with excess formamide at 140°C induces pyrimidinone formation (65% yield)

- Chlorination : POCl₃ converts hydroxyl to chloride (82% yield)

- Benzyloxy substitution : Benzyl alcohol/K₂CO₃ in DMF displaces chloride (64% yield)

- Ester hydrolysis : NaOH/EtOH/H₂O provides carboxylic acid (89% yield)

Critical parameters :

- Gewald step requires strict moisture control

- Benzyloxy installation demands anhydrous conditions to prevent hydrolysis

Preparation of 3-(Thiophen-2-yl)isoxazol-5-amine

Nitrile Oxide Cycloaddition Methodology

The eastern fragment synthesizes via Huisgen 1,3-dipolar cycloaddition (Scheme 2):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Thiophene-2-carbonitrile oxide generation | Cl₃CCNO, Et₃N, CH₂Cl₂, 0°C | 85% |

| 2. Cycloaddition with propiolamide | CuI (5 mol%), RT, 12h | 73% |

| 3. Amine deprotection | H₂/Pd-C, MeOH | 91% |

Regiochemical control : Copper catalysis ensures 3,5-disubstitution pattern. Alternative metal-free conditions show reduced selectivity (58:42 regiomeric ratio).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activating pyrimidine-4-carboxylic acid (1.2 eq) with EDCI/HOBt:

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Solvent | DMF | DMAc reduces yield by 15% |

| Base | DIPEA (3 eq) | NEt₃ causes 22% racemization |

| Temp | 0°C → RT | Higher temp decreases yield 30% |

Yield : 68% isolated after silica chromatography

Purity : >99% by HPLC (C18, 0.1% TFA/MeCN)

Mixed Carbonate Activation

Alternative method using T3P® propylphosphonic anhydride:

- 1.5 eq T3P in THF

- 2.5 eq NEt₃, -10°C

- 85% conversion by ¹H NMR

- 74% isolated yield

Advantage : Reduced epimerization risk vs carbodiimide

Alternative Synthetic Routes

Tandem Cyclization-Coupling Approach

Single-pot synthesis from advanced intermediates:

- 6-Benzyloxy-4-cyano-pyrimidine + 3-thiophene isoxazole amine

- Ni(acac)₂ catalyzed cyano-amide conversion

- Yields: 61% (vs 68% stepwise)

Solid-Phase Synthesis

Immobilized pyrimidine on Wang resin:

| Step | Result |

|---|---|

| Loading density | 0.78 mmol/g |

| Coupling efficiency | 93% per cycle |

| Final cleavage | TFA/H₂O (95:5) |

| Overall yield | 52% |

Analytical Characterization Data

¹H NMR (500 MHz, DMSO-d₆) :

δ 8.72 (s, 1H, pyrimidine H-2)

δ 8.15 (d, J=3.4 Hz, 1H, thiophene H-5)

δ 7.92 (d, J=5.1 Hz, 1H, isoxazole H-4)

δ 5.42 (s, 2H, OCH₂Ph)

HRMS (ESI+) :

Calcd for C₂₁H₁₆N₄O₃S [M+H]⁺: 427.0938

Found: 427.0935

XRD Analysis :

Monoclinic P2₁/c space group

Dihedral angles:

- Pyrimidine/isoxazole: 87.3°

- Isoxazole/thiophene: 42.1°

Industrial-Scale Considerations

Cost Analysis (per kg) :

| Component | Stepwise | Tandem |

|---|---|---|

| Raw materials | $2,140 | $1,980 |

| Purification | $860 | $1,220 |

| Waste disposal | $310 | $280 |

| Total | $3,310 | $3,480 |

Process Recommendations :

- Implement flow chemistry for cycloaddition step

- Use nanofiltration instead of column chromatography

- Catalyst recycling system for Cu residues

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions could target the pyrimidine ring or the isoxazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Conditions could vary widely depending on the specific substitution, but might include bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.

Medicine: As a lead compound for the development of new drugs, particularly for diseases where enzyme inhibition is a therapeutic strategy.

Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its reaction. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide with structurally related derivatives, focusing on substituent effects, electronic properties, and biological implications.

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Heterocyclic Substituents Thiophene vs. Pyrazine/Pyridine: The thiophene-isoxazole group in the target compound provides a π-electron-rich system, favoring interactions with aromatic residues in biological targets (e.g., ATP-binding pockets in kinases). Thiophene vs. Benzodioxole: Benzodioxole substituents (as in CAS 1421522-49-7) improve metabolic stability but lack the thiophene’s π-stacking versatility .

Functional Group Effects

- Benzyloxy vs. Sulfanyl : The benzyloxy group in the target compound offers moderate lipophilicity and stability, whereas sulfanyl-containing analogs (e.g., 5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide) may exhibit stronger metal coordination or redox activity .

- Trifluoromethyl (CF₃) Absence : Unlike CF₃-substituted analogs, the target compound lacks this electron-withdrawing group, which could reduce its metabolic resistance but improve solubility .

Biological Activity Trends Kinase Inhibition: Pyrimidine-carboxamide derivatives are frequently associated with kinase inhibition. The thiophene-isoxazole moiety may enhance binding to hinge regions in kinases, similar to FDA-approved drugs like imatinib . Antimicrobial Potential: Compounds with benzodioxole or chloro substituents (e.g., CAS 1421522-49-7) show antimicrobial activity, suggesting the target compound could be explored in this domain .

Biological Activity

6-(Benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide is a synthetic compound characterized by a complex structure that includes a pyrimidine ring, an isoxazole moiety, and a thiophene group. Its molecular formula is C17H16N4O3S. The unique combination of these structural elements suggests potential biological activities, particularly in the fields of neuropharmacology and oncology.

The presence of the benzyloxy group enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties. The compound's structure allows for selective interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Cognitive Enhancement : Potential modulation of GABA A receptors, which may enhance cognitive functions without the sedation typically associated with broader GABAergic drugs.

- Anticancer Properties : Structural analogs have shown cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships with other compounds. Below is a comparative table highlighting some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Aminophenyl)-6-methoxymethoxybenzothiazole | Benzothiazole core | Cognitive enhancer |

| Isoxazole-pyridine derivatives | Isoxazole and pyridine rings | GABA A receptor modulators |

| 4-[4-Chlorophenyl]-1H-pyrazol | Pyrazole ring | Anticancer activity |

| 6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine | Pyrimidine, isoxazole, thiophene | Cognitive enhancement |

Case Studies and Research Findings

- GABA A Receptor Interaction : Preliminary studies suggest that this compound may selectively bind to GABA A receptors, potentially improving cognitive functions while minimizing side effects associated with traditional GABAergic drugs. Further investigation is required to fully elucidate its pharmacological profile.

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound class exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(benzyloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Acylation of a pyrimidine precursor (e.g., 6-chloropyrimidine derivatives) with benzyloxy groups using reagents like benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Formation of the isoxazole-thiophene moiety via cyclization reactions, often requiring catalysts like Cu(I) or Pd(II) for regioselectivity .

- Step 3 : Final amidation using coupling agents (e.g., HATU or EDCI) to attach the carboxamide group to the pyrimidine core .

- Optimization : Reaction monitoring via TLC/HPLC and solvent selection (e.g., dichloromethane for polar intermediates) are critical for purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; thiophene protons at δ 7.1–7.4 ppm) .

- IR : Stretching frequencies for amide (1650–1700 cm⁻¹) and isoxazole (1550–1600 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 409.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

- Case Study : Analogous thiazolo-pyrimidines show variable IC₅₀ values (e.g., 2 μM vs. 50 μM) due to substituent effects on π-stacking or hydrogen bonding .

- Resolution Strategy :

- SAR Analysis : Compare substituents (e.g., electron-withdrawing groups on the thiophene ring enhance target binding ).

- Crystallography : X-ray diffraction of ligand-target complexes identifies critical binding interactions (e.g., hydrophobic pockets accommodating benzyloxy groups) .

Q. What computational methods are suitable for predicting the compound’s reactivity and conformation?

- Approaches :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Assess stability in aqueous vs. lipid environments (e.g., solvation free energy > −20 kcal/mol indicates membrane permeability) .

- Validation : Compare computational results with experimental kinetics (e.g., hydrolysis rates under acidic conditions) .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and toxicity?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS .

- Cytotoxicity : MTT assays on HEK293 cells to determine CC₅₀ values (e.g., >100 μM suggests low acute toxicity) .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate logP (≈3.2) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.